tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624994
InChI: InChI=1S/C20H37BN2O5SSi/c1-18(2,3)26-17(24)23(14-25-11-12-30(8,9)10)16-22-13-15(29-16)21-27-19(4,5)20(6,7)28-21/h13H,11-12,14H2,1-10H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(COCC[Si](C)(C)C)C(=O)OC(C)(C)C
Molecular Formula: C20H37BN2O5SSi
Molecular Weight: 456.5 g/mol

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate

CAS No.:

Cat. No.: VC13624994

Molecular Formula: C20H37BN2O5SSi

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate -

Specification

Molecular Formula C20H37BN2O5SSi
Molecular Weight 456.5 g/mol
IUPAC Name tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]-N-(2-trimethylsilylethoxymethyl)carbamate
Standard InChI InChI=1S/C20H37BN2O5SSi/c1-18(2,3)26-17(24)23(14-25-11-12-30(8,9)10)16-22-13-15(29-16)21-27-19(4,5)20(6,7)28-21/h13H,11-12,14H2,1-10H3
Standard InChI Key HBNMLZWVAOSFSG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(COCC[Si](C)(C)C)C(=O)OC(C)(C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(COCC[Si](C)(C)C)C(=O)OC(C)(C)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Molecular Architecture

The compound’s IUPAC name, tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate, delineates its three primary components:

  • Thiazole Backbone: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The thiazole ring is substituted at position 5 with a boronic ester and at position 2 with a carbamate group .

  • Pinacol Boronic Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 5 enhances stability and reactivity for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .

  • Dual Protective Groups: The carbamate nitrogen is functionalized with a tert-butoxycarbonyl (Boc) group and a (2-(trimethylsilyl)ethoxy)methyl (SEM) group. The Boc group offers acid-labile protection, while the SEM group provides orthogonal stability under basic and nucleophilic conditions, enabling sequential deprotection strategies .

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Number1245252-99-6
Molecular FormulaC<sub>14</sub>H<sub>23</sub>BN<sub>2</sub>O<sub>4</sub>S
SynonymsTERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)THIAZOL-2-YLCARBAMATE; 2-(tert-Butoxycarbonylamino)-thiazole-5-boronic acid pinacol ester
European Community (EC) Number831-776-6

Synthetic Pathways and Methodological Considerations

Strategic Retrosynthesis

The compound is synthesized through a sequence prioritizing the installation of protective groups and the boronic ester moiety:

  • Thiazole Core Formation: Cyclization of thiourea derivatives with α-halo ketones yields the 2-aminothiazole scaffold.

  • SEM Protection: Treatment of the thiazole amine with (2-(trimethylsilyl)ethoxy)methyl chloride under basic conditions introduces the SEM group, shielding the nitrogen during subsequent reactions .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base installs the Boc group, completing the dual-protection strategy .

  • Boronic Ester Installation: Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>) introduces the pinacol boronic ester at position 5 .

Critical Reaction Optimization

  • Palladium Catalysis: Suzuki-Miyaura couplings require anhydrous conditions and degassed solvents to prevent boronic ester hydrolysis. Catalyst loadings of 1–5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub> in tetrahydrofuran (THF) or dioxane at 60–80°C are typical .

  • Orthogonal Deprotection: The SEM group is removed with tetrabutylammonium fluoride (TBAF), while the Boc group is cleaved with trifluoroacetic acid (TFA), allowing sequential functionalization .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
SEM ProtectionSEM-Cl, DIPEA, DCM, 0°C to RT, 12 h85%
Boc ProtectionBoc<sub>2</sub>O, DMAP, THF, RT, 6 h78%
Miyaura BorylationPd(dppf)Cl<sub>2</sub>, B<sub>2</sub>pin<sub>2</sub>, KOAc, DMF, 80°C, 24 h65%

Applications in Medicinal Chemistry and Drug Development

Role in Kinase Inhibitor Synthesis

This compound serves as a pivotal intermediate in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, as exemplified by the patented thieno[3,2-d]pyrimidine derivatives . The boronic ester enables Suzuki coupling with heteroaryl halides, while the SEM group prevents undesired side reactions at the carbamate nitrogen during cross-coupling. Subsequent deprotection reveals the free amine for further derivatization, such as reductive amination or acylations .

Case Study: PI3Kα Inhibitor Assembly

  • Suzuki Coupling: The boronic ester reacts with a chlorothienopyrimidine under Pd catalysis, forming a biaryl linkage critical for target binding.

  • SEM Deprotection: TBAF-mediated cleavage of the SEM group exposes the secondary amine.

  • Reductive Amination: Condensation with morpholine-4-carbaldehyde and sodium triacetoxyborohydride yields the final PI3Kα inhibitor, demonstrating IC<sub>50</sub> values < 10 nM in biochemical assays .

Future Directions and Research Opportunities

Expanding Synthetic Utility

  • Photoredox Catalysis: Leveraging the boronic ester in metallaphotoredox cross-couplings for C–N bond formation.

  • Bioconjugation: Exploiting the SEM group for site-specific protein modification via transition-metal-free reactions.

Targeted Drug Discovery

  • PROTAC Development: Incorporating this compound into proteolysis-targeting chimeras (PROTACs) for degradation of oncogenic kinases.

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